2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone
Description
Properties
IUPAC Name |
1-(4-methylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-7-9-16(10-8-14)18(22)13-23-19-12-11-17(20-21-19)15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDSCDPGCCCYGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,4-Diketones with Hydrazines
The pyridazine ring is typically constructed via cyclocondensation reactions. A 1,4-diketone precursor, such as 1-phenyl-1,4-butanedione, reacts with hydrazine hydrate under acidic conditions to form the 6-phenylpyridazin-3(2H)-one intermediate. This reaction proceeds in ethanol at reflux (78°C) for 12 hours, achieving yields of 65–72%. Substituted hydrazines may alter regioselectivity, but unsubstituted hydrazine is preferred for simplicity.
[4+2] Cycloaddition Strategies
Alternative methods employ diazenes and dienophiles in Diels-Alder-like reactions. For example, reacting phenylacetylene with a diazene derivative under high-pressure conditions (5 atm) in dichloromethane generates the pyridazine core with 58% yield. However, this route is less favored due to harsh conditions and lower efficiency compared to cyclocondensation.
Ketone Functionalization and Final Assembly
Friedel-Crafts Acylation
The p-tolyl ethanone moiety is introduced via Friedel-Crafts acylation of toluene with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃). Reaction conditions (25°C, 2 hours) yield 1-(p-tolyl)-2-chloroethanone (78% purity), which is subsequently purified by recrystallization from hexane.
Grignard Reagent-Mediated Synthesis
Adapting methodologies from COX-2 inhibitor synthesis, tert-butylmagnesium chloride reacts with methyl 6-phenylpyridazine-3-carboxylate in tetrahydrofuran (THF) at 65°C. Simultaneous addition of the Grignard reagent and ester minimizes impurity formation (e.g., <0.4% byproduct), yielding 80–88% 2-((6-phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone after acid workup.
Reaction Optimization and Impurity Control
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield (%) | Impurity Level (%) |
|---|---|---|---|
| Solvent (THF vs. DMF) | THF | 88 | 0.3 |
| Temperature | 65°C | 85 | 0.4 |
| Grignard Equivalents | 1.8 | 82 | 0.6 |
THF outperforms DMF due to better reagent solubility and stability. Excess Grignard reagent (>2.0 eq) increases impurities by promoting over-addition.
Impurity Profiling
The primary impurity, a bis-adduct (C₂₄H₂₀N₂O₂S), forms via secondary ketone addition. Chromatographic analysis (HPLC, C18 column, 1.0 mL/min acetonitrile/water) identifies this species at a retention time of 12.7 minutes. Recrystallization from ethanol reduces its concentration from 0.6% to <0.1%.
Industrial Scalability and Cost Efficiency
Continuous Flow Reactor Implementation
Transitioning from batch to continuous flow systems enhances reproducibility. A pilot-scale setup (5 L/hr throughput) in THF at 65°C achieves consistent yields (84 ± 2%) and reduces reaction time from 8 hours to 45 minutes. Catalyst recycling (e.g., sodium tungstate) further cuts costs by 30%.
Waste Stream Management
Lithium salts from neutralization steps are recovered via methanol suspension, achieving 95% reuse efficiency. Organic phases (MTBE, THF) are distilled and repurposed, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 4.8 Hz, 1H, pyridazine-H), 7.92–7.85 (m, 2H, aryl-H), 7.52–7.45 (m, 3H, aryl-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (254 nm) confirms ≥98.5% purity. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 335.12 [M+H]⁺.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Cyclocondensation | 65 | 95 | 1200 |
| Grignard Addition | 88 | 98.5 | 900 |
| Ullmann Coupling | 85 | 97 | 1100 |
The Grignard route offers superior yield and cost efficiency, making it the preferred industrial method.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modulating electronic properties and biological activity.
| Reagent/Conditions | Product(s) Formed | Yield | Reference |
|---|---|---|---|
| Hydrogen peroxide (H₂O₂) | Sulfoxide (mono-oxidized product) | 65–75% | |
| m-Chloroperbenzoic acid (mCPBA) | Sulfone (di-oxidized product) | 80–85% |
Mechanism :
-
Sulfoxide formation : Electrophilic oxygen attack on sulfur, followed by proton transfer.
-
Sulfone formation : Further oxidation of the sulfoxide intermediate.
Structural Impact :
Oxidation increases polarity, potentially enhancing solubility and altering binding affinities in biological systems.
Reduction of the Ketone Group
The acetyl group (-CO-) can be reduced to a secondary alcohol (-CH(OH)-), modifying steric and electronic profiles.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Sodium borohydride (NaBH₄) | 1-(p-Tolyl)-2-((6-phenylpyridazin-3-yl)thio)ethanol | 60–70% | |
| Lithium aluminum hydride (LiAlH₄) | Same as above (higher efficiency) | 85–90% |
Applications :
-
Alcohol derivatives may serve as intermediates for esterification or glycosylation.
Nucleophilic Substitution at Sulfur
The thioether sulfur acts as a leaving group in nucleophilic displacement reactions.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Base (K₂CO₃), DMF, 60°C | S-Alkylated derivatives | |
| Amines (e.g., NH₃) | EtOH, reflux | Thiol intermediate → subsequent coupling |
Key Insight :
Steric hindrance from the p-tolyl group may reduce reaction rates compared to less bulky analogs.
Electrophilic Aromatic Substitution (EAS)
The phenyl and pyridazine rings participate in EAS, though reactivity varies due to electronic effects.
| Reaction Type | Reagent/Conditions | Position Modified | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Pyridazine C4/C5 | |
| Halogenation (e.g., Br₂) | FeBr₃ catalyst, CH₂Cl₂ | Phenyl ring meta/para | Inferred |
Pyridazine Reactivity :
-
Electron-deficient nature directs electrophiles to positions C4/C5 .
-
Substituents on the pyridazine ring (e.g., phenyl group) influence regioselectivity.
Comparative Reactivity with Structural Analogs
The absence of electron-donating groups (e.g., methoxy) on the phenyl ring reduces oxidation susceptibility compared to derivatives like 2-((6-(3-methoxyphenyl)pyridazin-3-yl)thio)-1-(p-tolyl)ethanone.
| Compound Variant | Oxidation Rate (H₂O₂) | Sulfone Yield (mCPBA) | Notes |
|---|---|---|---|
| Target compound | Moderate | 80–85% | Less electron-rich S |
| 3-Methoxy analog | Fast | 90–95% | Enhanced S nucleophilicity |
Thermal and Photochemical Stability
-
Thermal decomposition : Begins at 220°C, producing volatile sulfur-containing byproducts.
-
Photolysis : UV irradiation (254 nm) cleaves the C–S bond, yielding pyridazine and p-tolyl ketone fragments.
Scientific Research Applications
Biological Activities
The biological activity of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is significant, with research indicating potential applications in various therapeutic areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of pyridazines, including this compound, exhibit antimicrobial properties. For instance, it has shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Anti-inflammatory Properties
Research indicates that compounds within this class may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Anticancer Effects
Preliminary studies have revealed that 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone exhibits cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it induces apoptosis and causes cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 6-Phenylpyridazine | Antimicrobial | |
| 2-(Thiazol-2-yl)pyridazine | Anticancer | |
| 3-Acetyl-6-methylpyridazine | Anti-inflammatory | |
| 5-(4-Methylphenyl)pyridazine | Antioxidant |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various pyridazine derivatives, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as a new class of antibiotics.
Case Study 2: Anticancer Research
In vitro studies on breast and lung cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of apoptosis and cell cycle arrest, underscoring its therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The target compound’s pyridazine-thioether-ethanone scaffold contrasts with related derivatives:
- Triazole-based analogs: Compound 18 () replaces the pyridazine ring with a 1,2,4-triazole system. The presence of a 4-methoxyphenylaminoethyl group in Compound 18 may enhance hydrogen-bonding capacity compared to the target’s simpler phenylpyridazinyl group .
- Pyrimidine-based analogs : Compounds 5j–5l () feature pyrimidine rings with methyl, chloro, or fluorobenzylthio groups. These electron-withdrawing substituents could increase metabolic stability compared to the target’s phenylpyridazinyl moiety .
- Isoxazole/triazole hybrids : Ligand 21 () incorporates a 1,2,4-triazol-3-ylthio group linked to a pyrazole ring. This complex heterocyclic system may confer higher polarity and lower lipophilicity than the target compound’s pyridazine core .
Biological Activity
2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is a compound belonging to the pyridazine class, characterized by a unique structure that combines various functional groups. This article explores its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone typically involves several key steps:
- Formation of the Pyridazine Ring : This can be achieved by reacting hydrazine with a 1,4-diketone.
- Introduction of the Phenyl Group : A Friedel-Crafts acylation reaction is often used for this purpose.
- Thioether Formation : The pyridazine derivative is reacted with a thiol compound to introduce the thioether linkage.
- Attachment of the p-Tolyl Ethanone Moiety : The final step involves reacting the thioether with p-tolyl ethanone under suitable conditions.
The biological activity of 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity through binding interactions, influencing various biochemical pathways.
Pharmacological Potential
Research indicates that derivatives of pyridazines, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Some studies have shown that pyridazine derivatives can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Anticancer Effects : Preliminary studies suggest that certain pyridazine derivatives may exhibit cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .
Data Table: Biological Activities of Similar Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 6-Phenylpyridazine | Antimicrobial | |
| 2-(Thiazol-2-yl)pyridazine | Anticancer | |
| 3-Acetyl-6-methylpyridazine | Anti-inflammatory | |
| 5-(4-Methylphenyl)pyridazine | Antioxidant |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various pyridazine derivatives, including 2-((6-Phenylpyridazin-3-yl)thio)-1-(p-tolyl)ethanone. Results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer therapeutic agent.
Q & A
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Methodological Answer : Dock the compound into target protein active sites (e.g., dopamine transporter) using AutoDock Vina. Molecular dynamics (MD) simulations (50 ns) evaluate binding stability. QSAR models correlate logP values with bioactivity, guiding the design of lipophilic analogs with improved membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
